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Executive Summary
Researchers in the laboratory of Professor Paul Hergenrother have developed lolamicin, a

novel antibiotic with a unique mechanism of action that selectively targets pathogenic Gram-

negative bacteria while sparing the host's beneficial gut microbiome. Lolamicin demonstrates

potent activity against a broad spectrum of multidrug-resistant (MDR) clinical isolates, including

Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. Preclinical studies in

murine models of acute pneumonia and septicemia have shown significant efficacy, reducing

bacterial burden and increasing survival. The antibiotic works by inhibiting the LolCDE

complex, a crucial component of the lipoprotein transport system in Gram-negative bacteria.

This targeted approach, combined with its ability to leave the gut microbiota unperturbed,

positions lolamicin as a promising candidate to address the critical threat of antimicrobial

resistance.

Core Mechanism of Action: Targeting the Lol
Lipoprotein Transport System
Lolamicin's bactericidal and bacteriostatic effects stem from its inhibition of the Lol lipoprotein

transport system, a pathway essential for the viability of most Gram-negative bacteria. This

system is responsible for trafficking lipoproteins from the inner membrane to the outer
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membrane. The key target of lolamicin is the LolCDE complex, an ATP-binding cassette (ABC)

transporter embedded in the inner membrane.

By binding to the LolCDE complex, lolamicin competitively inhibits the transport of lipoproteins,

leading to their mislocalization and accumulation in the inner membrane. This disruption of

lipoprotein trafficking compromises the integrity of the outer membrane, ultimately causing cell

swelling and death. The selectivity of lolamicin for pathogenic Gram-negative bacteria over

commensal bacteria is attributed to sequence divergence in the LolCDE complex between

these groups of organisms.
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Figure 1: Mechanism of action of lolamicin, inhibiting the LolCDE complex.

In Vitro Activity
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Lolamicin has demonstrated potent in vitro activity against a wide range of Gram-negative

pathogens, including over 130 multidrug-resistant clinical isolates. Its efficacy is particularly

noted against E. coli, K. pneumoniae, and E. cloacae.

Minimum Inhibitory Concentrations (MICs)
The MIC values of lolamicin against various bacterial strains are summarized below. The data

highlights the compound's potent activity against key pathogenic species.

Bacterial Species Strain Type MIC (µg/mL)

Escherichia coli ΔtolC JW5503 0.008

Escherichia coli BW25113 2

Escherichia coli Clinical Isolates (n=47) MIC₅₀: 1-2, MIC₉₀: 4

Klebsiella pneumoniae Clinical Isolates (n=61) MIC₅₀: 1-2, MIC₉₀: 4

Enterobacter cloacae Clinical Isolates (n=18) MIC₅₀: 1-2, MIC₉₀: 4

Gram-positive pathogens &

Anaerobic commensals
Various >128

Table 1: Summary of Minimum

Inhibitory Concentrations

(MICs) of Lolamicin.

Time-Kill Kinetics
Time-kill assays have revealed that lolamicin exhibits bactericidal effects against E. coli and a

time-dependent bactericidal effect against E. cloacae. Against K. pneumoniae, it demonstrates

a bacteriostatic effect.

Resistance Frequency
The frequency of spontaneous resistance to lolamicin is low. At 8 times the MIC, the

resistance frequencies were determined as follows:
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Bacterial Species Resistance Frequency

Escherichia coli BW25113 3.4 x 10⁻⁷

Klebsiella pneumoniae ATCC 27736 1.2 x 10⁻⁸

Enterobacter cloacae ATCC 29893 5.2 x 10⁻⁷

Table 2: Frequency of Resistance to Lolamicin.

In Vivo Efficacy
Lolamicin has shown significant efficacy in murine models of acute pneumonia and septicemia

caused by multidrug-resistant Gram-negative pathogens.
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Infection
Model

Pathogen
Administration
Route

Dosage Outcome

Acute

Pneumonia

Colistin-resistant

E. coli AR-0349
Intraperitoneal 100 mg/kg (BID)

2-log reduction in

bacterial burden

Septicemia
Colistin-resistant

E. coli AR-0349
Intraperitoneal 100 mg/kg (BID) 100% survival

Acute

Pneumonia

Colistin-resistant

K. pneumoniae
Intraperitoneal 100 mg/kg (BID)

Significant

reduction in

bacterial burden

Septicemia

Carbapenem-

resistant K.

pneumoniae

Intraperitoneal 100 mg/kg (BID)

Significant

increase in

survival

Acute

Pneumonia

Colistin-resistant

E. cloacae
Intraperitoneal 100 mg/kg (BID)

Significant

reduction in

bacterial burden

Septicemia
Colistin-resistant

E. cloacae
Intraperitoneal 100 mg/kg (BID)

Significant

increase in

survival

Acute

Pneumonia

Colistin-resistant

E. coli AR-0349
Oral 200 mg/kg (BID)

3-log reduction in

bacterial burden

Septicemia
Colistin-resistant

E. coli AR-0349
Oral 200 mg/kg (BID) >70% survival

Table 3:

Summary of In

Vivo Efficacy of

Lolamicin in

Murine Models.

Pharmacokinetics and Safety
Preliminary pharmacokinetic studies in mice have demonstrated that lolamicin has significant

oral bioavailability (%F = 47%). The compound was well-tolerated in mice at doses up to 100
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mg/kg administered intraperitoneally twice daily for three days, and at 200 mg/kg administered

orally twice daily for three days. Furthermore, lolamicin exhibited minimal toxicity to

mammalian cell lines and red blood cells.

Parameter Value

Oral Bioavailability (%F) 47%

Table 4: Preliminary Pharmacokinetic Parameter

of Lolamicin in Mice.

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
MICs were determined by the broth microdilution method according to the Clinical and

Laboratory Standards Institute (CLSI) guidelines.

Bacterial strains were grown overnight and diluted in cation-adjusted Mueller-Hinton broth.

A serial two-fold dilution of lolamicin was prepared in a 96-well microtiter plate.

The bacterial suspension was added to each well to a final concentration of approximately 5

x 10⁵ CFU/mL.

Plates were incubated at 37°C for 16-20 hours.

The MIC was defined as the lowest concentration of lolamicin that completely inhibited

visible bacterial growth.

Murine Acute Pneumonia Model
Female CD-1 mice were rendered neutropenic by intraperitoneal injection of

cyclophosphamide.

Mice were anesthetized and intranasally inoculated with a suspension of the test pathogen

(e.g., K. pneumoniae).
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Treatment with lolamicin or vehicle control was initiated 2 hours post-infection via

intraperitoneal or oral administration and continued twice daily for three days.

At 24 hours after the final dose, mice were euthanized, and lungs were harvested,

homogenized, and plated on appropriate agar to determine the bacterial burden (CFU/g of

tissue).

Murine Septicemia Model
Female CD-1 mice were infected via intraperitoneal injection with a lethal dose of the test

pathogen (e.g., E. coli).

Treatment with lolamicin or vehicle control was initiated 1-2 hours post-infection via

intraperitoneal or oral administration and continued twice daily for three days.

Survival was monitored for a period of 7 to 10 days.

Visualized Workflows and Relationships
Drug Discovery and Development Workflow
The development of lolamicin stemmed from the optimization of previously identified LolCDE

inhibitors. The workflow involved iterative chemical synthesis and microbiological testing to

enhance potency and selectivity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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